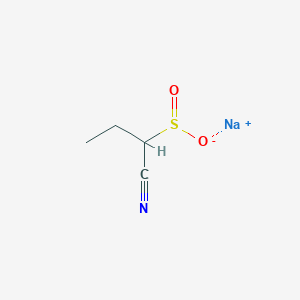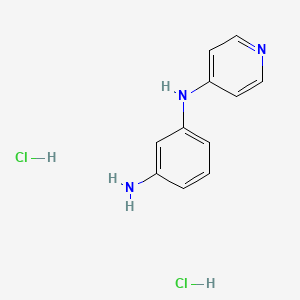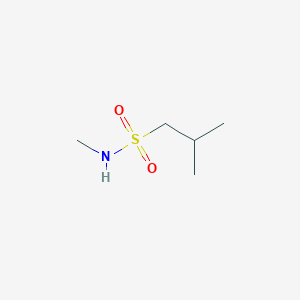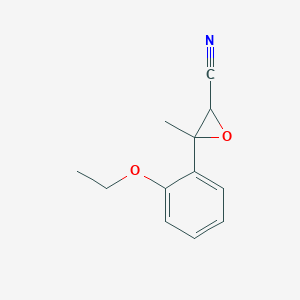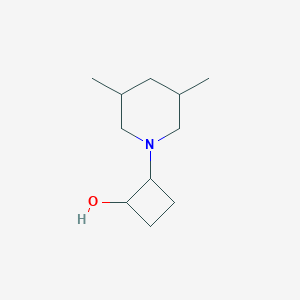
2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol is a chemical compound with the molecular formula C₁₁H₂₁NO and a molecular weight of 183.29 g/mol . This compound is characterized by a cyclobutanol ring substituted with a 3,5-dimethylpiperidinyl group, making it a unique structure in organic chemistry.
準備方法
The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol involves several steps. One common method includes the reaction of cyclobutanone with 3,5-dimethylpiperidine in the presence of a reducing agent. The reaction conditions typically involve a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The mixture is heated under reflux to facilitate the reaction, followed by purification through recrystallization or chromatography .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. Large-scale production might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups like halides or amines using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: This compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its piperidine moiety is a common feature in many biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the areas of pain management and neuroprotection.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as neurotransmission, inflammation, and cell proliferation .
類似化合物との比較
2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol can be compared with other similar compounds, such as:
2-(3,5-Dimethylpiperidin-1-yl)ethan-1-ol: This compound has a similar piperidine moiety but differs in the length and structure of the carbon chain.
2-(3,5-Dimethylpiperidin-1-yl)propan-1-ol: Another similar compound with a different carbon chain length, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its cyclobutanol ring, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules .
特性
分子式 |
C11H21NO |
|---|---|
分子量 |
183.29 g/mol |
IUPAC名 |
2-(3,5-dimethylpiperidin-1-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-8-5-9(2)7-12(6-8)10-3-4-11(10)13/h8-11,13H,3-7H2,1-2H3 |
InChIキー |
QVKSUMDKMSBRSR-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CN(C1)C2CCC2O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


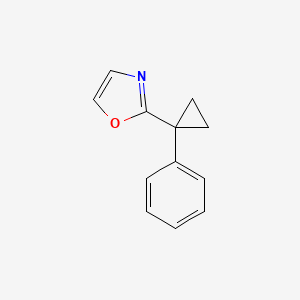
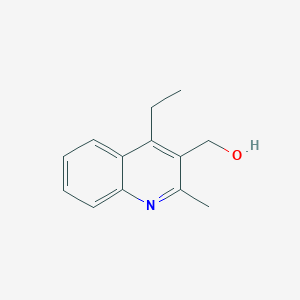

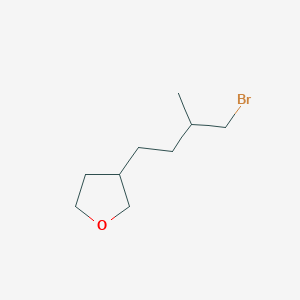
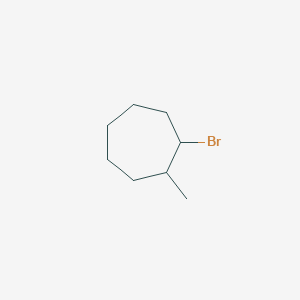
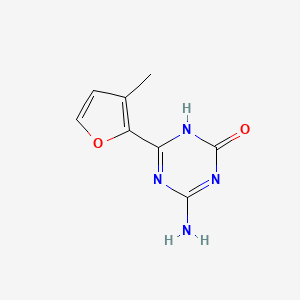
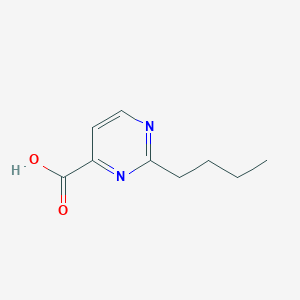
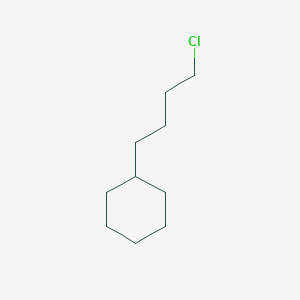
![N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13185192.png)
